Superior Percutaneous Absorption Enhancement Relative to Shorter and Longer Chain Dimethylamides
N,N-Dimethyldecanamide (C10) demonstrates maximal percutaneous absorption enhancement among a homologous series of n-alkanoic N,N-dimethylamides (C8, C10, C12, C14) evaluated for the transport of ibuprofen and naproxen across rat skin [1]. The study found that the partition coefficient of the drug into the skin was also maximal when this specific C10 enhancer was incorporated into the vehicle [1].
| Evidence Dimension | Maximum percutaneous absorption enhancement effect in homologous series |
|---|---|
| Target Compound Data | N,N-Dimethyldecanamide (C10) produced maximum enhancement effect |
| Comparator Or Baseline | N,N-dimethyloctanamide (C8), N,N-dimethyldodecanamide (C12), N,N-dimethyltetradecanamide (C14) |
| Quantified Difference | C10 ranked as optimal enhancer; partition coefficient enhancement also maximal at C10 |
| Conditions | In vitro rat skin permeation; ibuprofen and naproxen as model drugs; n-alkanoic N,N-dimethylamides series |
Why This Matters
This positions N,N-dimethyldecanamide as the chain-length-optimized selection for applications requiring maximal skin permeation enhancement, a property not replicable by C8, C12, or C14 analogs.
- [1] Kanikkannan, N., et al. (2003). Percutaneous absorption of ibuprofen and naproxen: Effect of amide enhancers on transport through rat skin. International Journal of Pharmaceutics, 250(1), 165-173. "n-Alkanoic N,N-dimethylamides were found to act as penetration enhancers ... Maximum effect was observed with N,N-dimethyloctanamide and N,N-dimethyldecanamide." View Source
